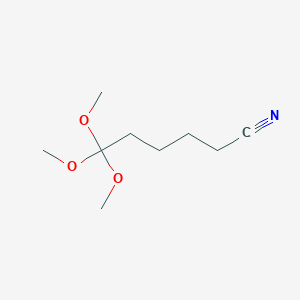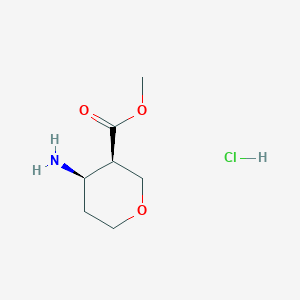
Methyl cis-4-aminooxane-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cis-4-aminooxane-3-carboxylate hydrochloride is a chemical compound with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl cis-4-aminooxane-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of microwave-assisted synthesis, which accelerates the reaction rate and improves yield. For instance, the reaction of esters and amines under neutral conditions can produce the desired compound efficiently .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high purity and yield. The use of catalysts and controlled temperature and pressure conditions are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl cis-4-aminooxane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include boronic acids, palladium catalysts, and other transition metal catalysts. For example, copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids followed by palladium-catalyzed intramolecular C–H arylation is a known method to synthesize related compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with boronic acids can lead to the formation of carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl cis-4-aminooxane-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl cis-4-aminooxane-3-carboxylate hydrochloride include:
- Methyl 3-aminothiophene-4-carboxylate hydrochloride
- Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride
Uniqueness
This compound is unique due to its specific structural properties and the potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its utility in scientific research make it a valuable compound for further study and development.
Eigenschaften
Molekularformel |
C7H14ClNO3 |
|---|---|
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
methyl (3R,4R)-4-aminooxane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1 |
InChI-Schlüssel |
FMWMGVFZENRYGU-RIHPBJNCSA-N |
Isomerische SMILES |
COC(=O)[C@H]1COCC[C@H]1N.Cl |
Kanonische SMILES |
COC(=O)C1COCCC1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)

![1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)
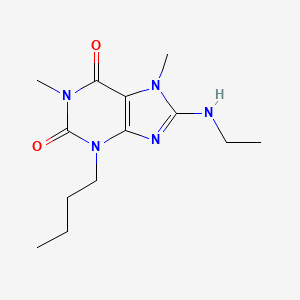

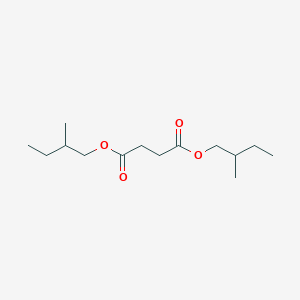

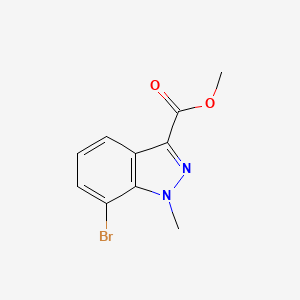

![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)

